molecular formula C15H20O2 B12048670 alpha-amylcinnamyl formate, AldrichCPR

alpha-amylcinnamyl formate, AldrichCPR

Cat. No.: B12048670
M. Wt: 232.32 g/mol
InChI Key: PULNKJHBRAQWEJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-amylcinnamyl formate is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32. It is also known by its systematic name, 2-(Phenylmethylene)-1-heptanol formate . This compound is used primarily in the pharmaceutical industry as a reference standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-amylcinnamyl formate can be synthesized through the esterification of alpha-amylcinnamyl alcohol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of alpha-amylcinnamyl formate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-amylcinnamyl formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products Formed

    Hydrolysis: Alpha-amylcinnamyl alcohol, formic acid.

    Oxidation: Alpha-amylcinnamyl aldehyde.

    Reduction: Alpha-amylcinnamyl alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of alpha-amylcinnamyl formate involves its interaction with specific molecular targets in biological systems. It can act as a precursor to other bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Alpha-amylcinnamyl formate can be compared with other similar compounds such as:

Uniqueness

Alpha-amylcinnamyl formate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and consistency of pharmaceutical products .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

[(E)-1-phenyloct-1-en-3-yl] formate

InChI

InChI=1S/C15H20O2/c1-2-3-5-10-15(17-13-16)12-11-14-8-6-4-7-9-14/h4,6-9,11-13,15H,2-3,5,10H2,1H3/b12-11+

InChI Key

PULNKJHBRAQWEJ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC(/C=C/C1=CC=CC=C1)OC=O

Canonical SMILES

CCCCCC(C=CC1=CC=CC=C1)OC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.